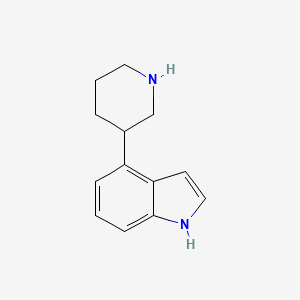
(inverted exclamation markA)-BAY-1251152
Vue d'ensemble
Description
(Inverted exclamation markA)-BAY-1251152 is a novel compound that has shown promising results in scientific research. It is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP/P300, which are transcriptional co-activators. This interaction plays a crucial role in the regulation of gene expression, and inhibition of this interaction has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
The mechanism of action of (inverted exclamation markA)-BAY-1251152 involves the inhibition of the protein-protein interaction between BRD4 and CBP/P300. This interaction plays a crucial role in the regulation of gene expression, and inhibition of this interaction leads to the downregulation of various genes involved in disease progression.
Biochemical and Physiological Effects:
(Inverted exclamation markA)-BAY-1251152 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have minimal toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (inverted exclamation markA)-BAY-1251152 in lab experiments include its high potency, selectivity, and specificity. It has also been shown to have minimal toxicity and good pharmacokinetic properties. The limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on (inverted exclamation markA)-BAY-1251152. These include further optimization of the synthesis method to reduce the cost and increase the yield, identification of new therapeutic targets for the compound, and evaluation of its efficacy in preclinical and clinical trials. Additionally, the compound's potential use in combination with other therapies should be explored to enhance its therapeutic potential.
Applications De Recherche Scientifique
(Inverted exclamation markA)-BAY-1251152 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the BRD4-CBP/P300 interaction. In inflammatory diseases, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infections, it has been shown to inhibit viral replication by targeting the host-virus interaction.
Propriétés
IUPAC Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUMZWULWOUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110196 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
CAS RN |
1610358-59-2 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)
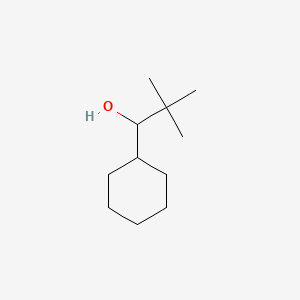
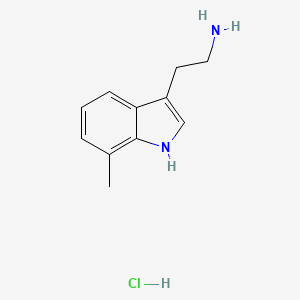
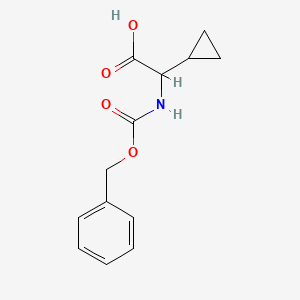


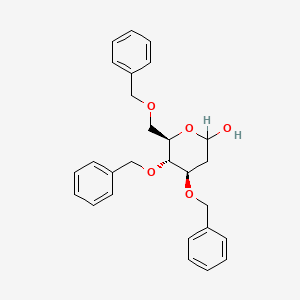

![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)

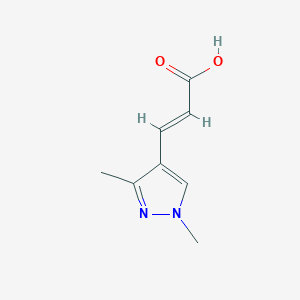
![(E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3419910.png)
